5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid
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Overview
Description
5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid is a complex organic compound characterized by its thieno[3,2-d]pyrimidin core structure
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is structurally similar to the given compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes . They also act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors .
Mode of Action
It’s worth noting that similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , and induce leukemia cell apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to inhibit aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol . This inhibition can help manage complications of diabetes, such as neuropathy, nephropathy, and cataract .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
Similar compounds have been found to exhibit moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to conform to the principles of green chemistry , implying that the synthesis process minimizes or avoids the use of hazardous chemicals and solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. The process is optimized for efficiency and yield, often involving continuous flow chemistry or batch processing.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It may be used as a probe to study biological systems or as a precursor for bioactive compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Indole derivatives: These compounds have a different heterocyclic core but may exhibit similar biological activities.
Uniqueness: 5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c14-8(15)3-1-2-5-13-10(16)9-7(4-6-18-9)12-11(13)17/h4,6H,1-3,5H2,(H,12,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVIBJCNPDCHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)N(C2=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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